4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile
Description
Properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4/c18-15-9-13(17(19,20)21)11-23-16(15)25-7-5-24(6-8-25)14-3-1-12(10-22)2-4-14/h1-4,9,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYICUCWRPVPFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the trifluoromethylation of 4-iodobenzene to produce the trifluoromethyl-substituted pyridine . This intermediate is then reacted with piperazine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Trifluoromethyl Group
The -CF₃ group is electron-withdrawing, enhancing the electrophilicity of the adjacent pyridine ring. It participates in:
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Hydrophobic interactions in biological systems, as seen in TRPV1 antagonists with similar trifluoromethylpyridine motifs .
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Resistance to hydrolysis under acidic or basic conditions, ensuring stability during synthetic modifications .
Piperazino Group
The piperazine ring undergoes:
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N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form derivatives, as demonstrated in the synthesis of antimicrobial s-triazinyl piperazines .
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Coordination Chemistry : Acts as a ligand in metal-organic complexes due to its lone electron pairs .
Benzonitrile Moiety
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Hydrolysis : Converts to carboxylic acids under strong acidic (H₂SO₄) or basic (KOH) conditions.
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Cycloaddition Reactions : Participates in Huisgen cycloadditions with azides under Cu(I) catalysis .
Catalytic Reactions
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Suzuki-Miyaura Coupling : The pyridinyl chloride substituent enables Pd-catalyzed cross-couplings with aryl boronic acids, forming biaryl structures .
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Heck Coupling : Used to append vinyl or aryl groups to the pyridine ring, as seen in pexidartinib synthesis .
Stability and Degradation
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Thermal Stability : Stable up to 97°C, as indicated by melting point data .
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Photodegradation : The nitrile group may undergo photolytic cleavage under UV light, forming secondary amines or aldehydes .
Comparative Reactivity Table
Key Challenges and Innovations
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Regioselectivity : Achieving selective substitution on the pyridine ring requires careful control of reaction conditions (e.g., temperature, catalysts) .
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Green Chemistry : Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields for similar nitrile-piperazine systems .
Scientific Research Applications
Anticancer Activity
Research has shown that 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, suggesting potent anticancer activity compared to standard chemotherapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. It demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the compound's potential in addressing antibiotic resistance issues .
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could make it useful in treating neurodegenerative diseases.
Case Study:
In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Agricultural Applications
The unique chemical structure of this compound has led to investigations into its use as a pesticide. Its efficacy against various agricultural pests has been documented, providing an eco-friendly alternative to conventional pesticides.
Data Table: Efficacy Against Agricultural Pests
| Pest | Concentration (µg/mL) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Spider Mites | 100 | 90 |
| Whiteflies | 200 | 75 |
These results indicate promising potential for sustainable pest management strategies .
Mechanism of Action
The mechanism of action of 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound comprises a piperazine ring bridging a 3-chloro-5-(trifluoromethyl)pyridine moiety and a benzonitrile group.
Comparison with Structural Analogs
Substitution Patterns and Molecular Properties
Functional Group Impact on Bioactivity
- This group is less metabolically labile compared to esters or amides .
- Benzhydryl (CAS 338968-22-2) : The bulky benzhydryl group may improve blood-brain barrier penetration, suggesting CNS-targeted applications .
- Ester Derivatives (CAS 318234-23-0) : Ester groups are prone to hydrolysis, which could limit stability but facilitate prodrug activation .
Pesticide-Related Analogs
- Haloxyfop (69806-34-4): Contains a phenoxypropanoic acid group instead of benzonitrile. Used as a herbicide, targeting acetyl-CoA carboxylase in grasses .
- Fluazifop (69806-50-4) : Structural similarity with a trifluoromethylpyridinyl ether but lacks the piperazine bridge. Demonstrates selective herbicidal activity .
Key Differences :
- The target compound’s piperazine linker and benzonitrile group distinguish it from classical pyridine-based herbicides, suggesting a unique mechanism of action.
- Trifluoromethyl and chloro substituents are conserved across pesticidal compounds, implying shared electronic or steric roles in target binding .
Biological Activity
The compound 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile , also referred to as N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide , exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H14ClF3N4
- Molecular Weight : 366.77 g/mol
- CAS Number : 478262-20-3
The biological activity of this compound is primarily attributed to its structural components, including the piperazine ring and the trifluoromethyl group. These features enhance its binding affinity to various molecular targets, including enzymes and receptors involved in critical biological pathways. The trifluoromethyl group has been shown to increase the potency of compounds by influencing their lipophilicity and metabolic stability .
Antibacterial and Antifungal Properties
Research indicates that the compound exhibits notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against a range of pathogens, suggesting potential applications in treating infections caused by resistant strains .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines while sparing normal cells, indicating a selective cytotoxic effect. This selectivity is crucial for developing cancer therapies with reduced side effects .
Neuropharmacological Effects
There is emerging evidence that compounds containing similar structural motifs may influence neurotransmitter systems. For example, modifications in the piperazine moiety can lead to enhanced activity at serotonin receptors, which may be beneficial in treating mood disorders .
Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
This data supports the potential use of this compound as a lead structure for developing new antibiotics.
Study 2: Cancer Cell Line Inhibition
In another investigation, derivatives were tested on several cancer cell lines, including breast and lung cancer cells. The study found that certain modifications to the piperazine structure led to increased cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
These findings suggest that structural optimization can enhance the anti-cancer properties of related compounds .
Q & A
Q. What are the optimal synthetic routes for 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile, and what reagents are critical for its preparation?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Piperazine Functionalization : Coupling 3-chloro-5-(trifluoromethyl)-2-pyridine with piperazine using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) under reflux .
Benzonitrile Attachment : Reacting the functionalized piperazine with 4-fluorobenzonitrile via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and catalysts like CsF .
Critical Reagents :
- Solvents : Dichloromethane (DCM) for intermediate purification .
- Bases : Sodium hydroxide for deprotonation during coupling .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What are the primary biological targets and therapeutic applications explored for this compound?
Methodological Answer:
- Neurological Targets : Dopamine D2/D3 receptors due to structural similarity to antipsychotic agents like aripiprazole .
- Oncology : Inhibits kinase pathways (e.g., EGFR) via the trifluoromethyl-pyridine group .
- Experimental Models : In vitro assays using HEK-293 cells for receptor binding or MTT assays in cancer cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?
Methodological Answer:
- Yield Optimization :
- Pitfalls :
- Hydrolysis of the nitrile group under basic conditions; control pH < 9 .
- Byproduct formation from incomplete piperazine substitution; monitor via TLC .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Q. What strategies guide structure-activity relationship (SAR) studies for enhancing selectivity?
Methodological Answer:
- Modifications :
- Tools :
- Molecular docking (AutoDock Vina) to predict binding poses with D3 receptors .
- Free-energy perturbation (FEP) calculations for ΔΔG estimation of substituent effects .
Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?
Methodological Answer:
Q. What mechanistic insights explain its dual activity in neurological and oncological models?
Methodological Answer:
- Cross-Reactivity : The trifluoromethyl-pyridine moiety inhibits both kinase ATP pockets (e.g., EGFR) and neurotransmitter receptors (e.g., 5-HT2A) .
- Pathway Overlap : MAPK/ERK signaling modulation in neurons and cancer cells .
- Validation : CRISPR knockout of EGFR in neuronal cells to isolate receptor-specific effects .
Q. What are the stability profiles under various storage conditions?
Methodological Answer:
Q. How can computational modeling predict off-target interactions and metabolite pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
